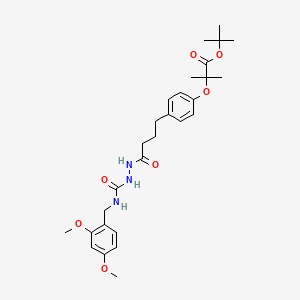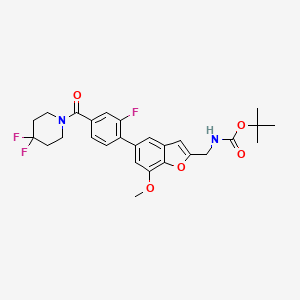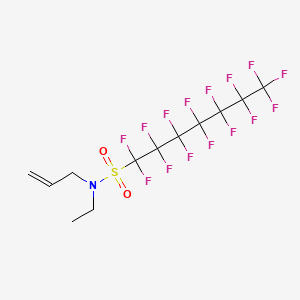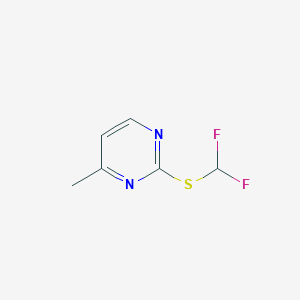
Tert-butyl 2-(4-(4-(2-((2,4-dimethoxybenzyl)carbamoyl)hydrazinyl)-4-oxobutyl)phenoxy)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(4-(4-(2-((2,4-dimethoxybenzyl)carbamoyl)hydrazinyl)-4-oxobutyl)phenoxy)-2-methylpropanoate is a complex organic compound with a unique structure that includes tert-butyl, phenoxy, and carbamoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(4-(4-(2-((2,4-dimethoxybenzyl)carbamoyl)hydrazinyl)-4-oxobutyl)phenoxy)-2-methylpropanoate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 2,4-dimethoxybenzylamine, which is then reacted with hydrazine to form the hydrazinyl intermediate. This intermediate is further reacted with 4-oxobutylphenol under specific conditions to form the final product. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(4-(4-(2-((2,4-dimethoxybenzyl)carbamoyl)hydrazinyl)-4-oxobutyl)phenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Tert-butyl 2-(4-(4-(2-((2,4-dimethoxybenzyl)carbamoyl)hydrazinyl)-4-oxobutyl)phenoxy)-2-methylpropanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butyl-4-methoxyphenol: A related compound with similar structural features.
tert-Butyl (2S,4R)-4-((3-(3-(2,4-dimethoxybenzyl)-2,4-dioxotetrahydropyrimidin-1(2H)-yl)pyrazolo[1,5-a]pyridin-5-yl)methyl)-2-methylpiperidine-1-carboxylate: Another compound with a similar backbone.
Uniqueness
Tert-butyl 2-(4-(4-(2-((2,4-dimethoxybenzyl)carbamoyl)hydrazinyl)-4-oxobutyl)phenoxy)-2-methylpropanoate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C28H39N3O7 |
|---|---|
Poids moléculaire |
529.6 g/mol |
Nom IUPAC |
tert-butyl 2-[4-[4-[2-[(2,4-dimethoxyphenyl)methylcarbamoyl]hydrazinyl]-4-oxobutyl]phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C28H39N3O7/c1-27(2,3)38-25(33)28(4,5)37-21-14-11-19(12-15-21)9-8-10-24(32)30-31-26(34)29-18-20-13-16-22(35-6)17-23(20)36-7/h11-17H,8-10,18H2,1-7H3,(H,30,32)(H2,29,31,34) |
Clé InChI |
UGKGGDYCQKGDPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)CCCC(=O)NNC(=O)NCC2=C(C=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12848802.png)
![(3AR,8bS)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B12848807.png)
![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)


